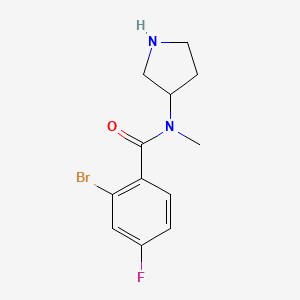

N-(pirrolidin-3-il)-N-metil-2-bromo-4-fluorobenzamida

Descripción general

Descripción

2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H14BrFN2O and its molecular weight is 301.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de dihidroquinazolinonas tricíclicas

4-Bromo-2-fluorobenzamida, un compuesto similar al , se utiliza como reactivo para sintetizar dihidroquinazolinonas tricíclicas . Estos compuestos actúan como agentes antiobesidad .

Síntesis de amidas de pirimidina de imidazol

4-Bromo-2-fluorobenzamida también se utiliza como reactivo para sintetizar amidas de pirimidina de imidazol . Estos compuestos actúan como inhibidores de la cinasa dependiente de ciclina .

Intermedio en la síntesis de MDV 3100

4-Bromo-2-fluoro-N-metilbenzamida es un intermedio en la síntesis de MDV 3100 . MDV 3100 es un antagonista del receptor de andrógenos que bloquea la unión de los andrógenos al receptor de andrógenos y previene la translocación nuclear y el reclutamiento de coactivadores del complejo ligando-receptor .

Reacciones en la posición bencílica

Los compuestos con una posición bencílica, como la que se encuentra en su compuesto, pueden sufrir diversas reacciones . Estas incluyen la bromación de radicales libres, la sustitución nucleofílica y la oxidación .

Actividad Biológica

2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a chemical compound with significant potential in medicinal chemistry. It is primarily recognized as an intermediate in the synthesis of various pharmaceutical agents, notably MDV 3100, which has applications in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrFNO

- Molecular Weight : 301.15 g/mol

- CAS Number : 1840408-00-5

The biological activity of 2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may exhibit inhibitory effects on various kinases involved in cancer signaling pathways. For instance, studies have demonstrated that similar compounds can selectively inhibit kinases like ALK and ROS1, which are crucial in oncogenic processes.

In Vitro Studies

In vitro assays have shown that 2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide can effectively inhibit cell proliferation in specific cancer cell lines. The compound's structural features, including the bromine and fluorine substituents, are believed to enhance its binding affinity to target proteins.

In Vivo Studies

Animal model studies involving the administration of this compound have reported promising results in terms of tumor reduction and improved survival rates. For example:

- In a study involving xenograft models, compounds structurally related to 2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide exhibited a significant reduction in tumor size and enhanced median survival time compared to controls .

Case Studies

- MDV 3100 Synthesis : As an intermediate in the synthesis of MDV 3100 (enzalutamide), 2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide plays a crucial role in developing therapies for castration-resistant prostate cancer. Clinical trials have shown that MDV 3100 significantly improves survival rates in patients with advanced prostate cancer.

- Kinase Inhibition : Research has highlighted the compound's potential as a selective inhibitor for several kinases. A study demonstrated that modifications to the molecular structure could lead to enhanced selectivity and potency against specific targets like TrkB, which is implicated in neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 301.15 g/mol |

| CAS Number | 1840408-00-5 |

| Biological Activity | Kinase inhibition |

| Clinical Application | Cancer treatment |

Propiedades

IUPAC Name |

2-bromo-4-fluoro-N-methyl-N-pyrrolidin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFN2O/c1-16(9-4-5-15-7-9)12(17)10-3-2-8(14)6-11(10)13/h2-3,6,9,15H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXMJPQTOIMQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.